COX‑2 Selectivity Index vs. Celecoxib: Benzimidazole‑Thiazole Hybrid 15b Delivers Equivalent Potency with Superior Dual 15‑LOX Activity
In a focused library of benzimidazole‑thiazole hybrids, the acetyl‑linked analog 15b exhibited a COX‑2 IC₅₀ of 0.045 µM with a selectivity index (SI = 294) that is essentially identical to celecoxib (COX‑2 IC₅₀ = 0.045 µM, SI = 327). Crucially, 15b additionally inhibited 15‑LOX with an IC₅₀ of 1.67 µM, providing a two‑fold advantage over the reference 15‑LOX inhibitor quercetin (IC₅₀ = 3.34 µM). This dual COX‑2/15‑LOX profile is absent in celecoxib and in simpler 2‑aminothiazole or benzimidazole mono‑cores, positioning the benzimidazole‑thiazole scaffold as a privileged starting point for dual‑target anti‑inflammatory agents [1].
| Evidence Dimension | COX‑2 inhibitory potency and selectivity; 15‑LOX inhibitory potency |
|---|---|
| Target Compound Data | COX‑2 IC₅₀ = 0.045 µM, SI = 294; 15‑LOX IC₅₀ = 1.67 µM |
| Comparator Or Baseline | Celecoxib: COX‑2 IC₅₀ = 0.045 µM, SI = 327; Quercetin: 15‑LOX IC₅₀ = 3.34 µM |
| Quantified Difference | COX‑2 potency equivalent to celecoxib; 15‑LOX potency 2‑fold higher than quercetin |
| Conditions | In vitro enzyme inhibition assays; COX‑2 selectivity index calculated as IC₅₀(COX‑1)/IC₅₀(COX‑2) |
Why This Matters
Dual COX‑2/15‑LOX inhibition with a high selectivity index reduces pro‑inflammatory leukotriene production while sparing COX‑1, a therapeutic profile that cannot be achieved with COX‑2‑selective drugs such as celecoxib alone, making this scaffold indispensable for programs targeting inflammation with a broader lipid‑mediator blockade.
- [1] Maghraby, M.T., Abou‑Ghadir, O.M.F., Abdel‑Moty, S.G., Ali, A.Y. and Salem, O.I.A. (2020) ‘Novel class of benzimidazole‑thiazole hybrids: The privileged scaffolds of potent anti‑inflammatory activity with dual inhibition of cyclooxygenase and 15‑lipoxygenase enzymes’, Bioorganic & Medicinal Chemistry, 28(7), 115403. doi:10.1016/j.bmc.2020.115403. View Source
